2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

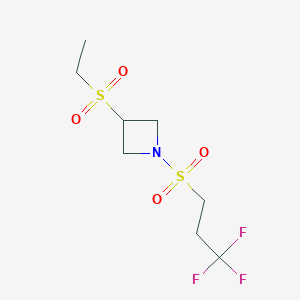

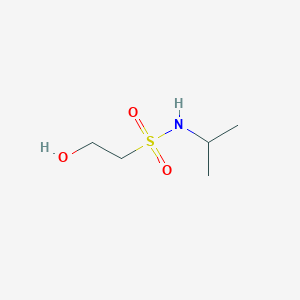

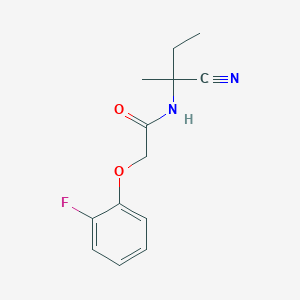

“2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C5H13NO3S . It has a molecular weight of 167.23 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides like “2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide” typically involves the reaction of amines with sulfonyl chlorides . Various methods have been developed to improve the efficiency and selectivity of these reactions .Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide” consists of a sulfonamide group attached to a 2-hydroxypropane group . The presence of the sulfonamide group is likely to influence the chemical properties and reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 167.23 , but other properties such as boiling point and density are not specified .科学的研究の応用

Synthesis and Surface-Active Properties

Research has been conducted on the synthesis and characterization of sulfobetaine-type zwitterionic gemini surfactants, which are related to the compound . These surfactants have been examined for their equilibrium and dynamic surface tension, dynamic light-scattering, and pyrene fluorescence spectroscopy techniques, highlighting their physicochemical properties and potential applications in surface chemistry (Yoshimura et al., 2006).

Radiolabeling and PET Probe Construction

Vinyl sulfones, including compounds similar to 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide, have been developed for efficient radiolabeling reactions, serving as versatile agents for the construction of PET probes. This research highlights their chemoselective labeling capabilities and potential for cell tracking applications, as well as their ability to cross the blood-brain barrier (Zhang et al., 2020).

Organic Synthesis and Catalysis

The compound and its derivatives have been explored in the context of organic synthesis and catalysis. For instance, copper/silver-mediated cascade reactions for the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates demonstrate the synthetic versatility of these compounds in generating complex organic structures under mild conditions (Li & Liu, 2014).

Antimicrobial Evaluation

Some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research indicates the potential of sulfonate derivatives in medicinal chemistry, particularly in the development of new antimicrobial agents (Fadda et al., 2016).

Methane Biosynthesis and Inhibition

Studies on coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum provide insights into methane biosynthesis and the potential to influence this process through chemical intervention. This research is relevant for understanding and potentially manipulating microbial methane production (Gunsalus et al., 1978).

特性

IUPAC Name |

2-hydroxy-N-propan-2-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(2)6-10(8,9)4-3-7/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYRIQNNRMJXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)

![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)

![2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2826559.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)

![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)

![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)